Product packaging for (2-nitroethenyl)cyclohexane(Cat. No.:)

(2-nitroethenyl)cyclohexane

Cat. No.: B8559547
M. Wt: 155.19 g/mol
InChI Key: KCZCKIXXDUBFDC-UHFFFAOYSA-N
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Description

Contextualization of Nitroalkenes in Contemporary Organic Synthesis

Nitroalkenes, also known as nitro olefins, represent a pivotal class of functional groups in modern organic chemistry. wikipedia.org They are characterized by the combination of an alkene and a nitro group, which results in a highly activated electron-deficient double bond. wikipedia.orgsci-rad.com This inherent reactivity makes them exceptionally valuable as versatile building blocks and synthetic intermediates. sci-rad.comrsc.org

In contemporary organic synthesis, nitroalkenes are widely employed due to their ability to participate in a diverse array of chemical transformations. rsc.org Their pronounced electrophilicity renders them excellent Michael acceptors, readily reacting with a wide range of nucleophiles. wikipedia.org Furthermore, they are competent partners in various cycloaddition reactions, including Diels-Alder ([4+2] cycloadditions) and 1,3-dipolar cycloadditions, which provide efficient pathways to construct complex carbocyclic and heterocyclic ring systems. sci-rad.comrsc.orgresearchgate.net The synthetic utility of nitroalkenes is further enhanced by the versatility of the nitro group itself, which can be transformed into numerous other functional groups, such as amines, oximes, ketones, and nitriles. sci-rad.commdma.ch This capacity for functional group interconversion allows for the strategic introduction of nitrogen into target molecules, a crucial step in the synthesis of many biologically active compounds and natural products. rsc.orgresearchgate.net

Significance and Scope of Academic Inquiry into (2-Nitroethenyl)cyclohexane (B3231735)

This compound has emerged as a significant subject of academic inquiry, primarily serving as a representative aliphatic nitroalkene for studying fundamental reaction mechanisms and developing new synthetic methodologies. Its structure, featuring a cyclohexyl group attached to the nitrovinyl moiety, provides a non-aromatic, sterically defined framework that is useful for investigating the stereochemical outcomes of various transformations.

The principal route for synthesizing this compound is through a Henry reaction (also known as a nitroaldol reaction) between cyclohexanecarboxaldehyde (B41370) and nitromethane (B149229), followed by dehydration of the intermediate β-nitroalcohol. researchgate.netresearchgate.netscielo.org.mx This condensation reaction is a classic carbon-carbon bond-forming method. researchgate.netcardiff.ac.uk Research has explored various catalytic systems and conditions to optimize the yield and efficiency of this synthesis.

Below is a table summarizing various synthetic routes to (E)-(2-nitroethenyl)cyclohexane.

Table 1: Synthetic Routes for (E)-(2-nitroethenyl)cyclohexane

Starting Materials Reagents/Catalyst Solvent Conditions Yield Reference
Cyclohexanecarboxaldehyde, Nitromethane Piperidine, Iron(III) chloride Toluene Reflux, 2h 85.0% lookchem.com
2-Bromo-1-cyclohexyl-2-nitroethanol Samarium diiodide Tetrahydrofuran 20 °C, 2h 95.0% lookchem.com
Vinylcyclohexane (B147605) Silver(I) nitrite (B80452), TEMPO 1,2-Dichloroethane 70 °C, 12h 90.0% lookchem.com

Academic inquiry focuses on leveraging the reactivity of this compound as a precursor for more complex molecular architectures, including those with potential biological or material science applications. ontosight.ai

Overview of Key Research Domains for this compound

The research involving this compound is concentrated on its application as a versatile intermediate in several key reaction types. These domains of study exploit the compound's electrophilic nature and the synthetic potential of its functional groups.

One major area of research is its use as a Michael acceptor . The electron-withdrawing nitro group strongly activates the alkene, making it susceptible to conjugate addition by a variety of nucleophiles. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds. For instance, this compound has been used as a substrate in nickel-catalyzed asymmetric Michael additions. amazonaws.com

Another significant research domain is its participation in cycloaddition reactions . As a dienophile, this compound can react with conjugated dienes in [4+2] cycloadditions (Diels-Alder reactions) to form substituted cyclohexene (B86901) derivatives. rsc.orgfiveable.me These reactions are powerful tools for constructing six-membered rings with controlled stereochemistry. openstax.orglibretexts.org The presence of the nitro group influences the regioselectivity and stereoselectivity of these cycloadditions. mdpi.com

The reduction of the nitro group is also a well-explored area. The nitro group of this compound can be reduced to an amino group, providing access to valuable 2-cyclohexylethylamine (B1584594) derivatives. mdma.ch This transformation is crucial for synthesizing compounds that are precursors to pharmaceuticals and other biologically active molecules. niscpr.res.in

Finally, this compound serves as a substrate in the development of asymmetric catalysis . uleth.caddugu.ac.in Chiral catalysts are employed to control the stereochemical outcome of reactions, such as enantioselective conjugate additions, leading to the synthesis of optically active products. nih.gov For example, the Henry reaction to form the precursor nitroalcohol can be performed enantioselectively using chiral copper complexes. niscpr.res.inmdpi.com

Table 2: Key Research Reactions Involving this compound

Reaction Type Description Resulting Products
Michael Addition Conjugate addition of nucleophiles to the activated alkene. wikipedia.org Functionalized nitroalkanes. amazonaws.com
Cycloaddition Reaction as a dienophile with dienes (e.g., Diels-Alder). rsc.orgresearchgate.net Cyclohexene derivatives, bicyclic compounds. fiveable.me
Reduction Conversion of the nitro group to other functionalities. mdma.ch Amines, oximes, ketones. mdma.ch
Asymmetric Catalysis Use of chiral catalysts to produce enantiomerically enriched products. nih.govuwindsor.ca Chiral nitroalcohols, chiral nitroalkanes. niscpr.res.inmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B8559547 (2-nitroethenyl)cyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-nitroethenylcyclohexane

InChI

InChI=1S/C8H13NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

KCZCKIXXDUBFDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=C[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Nitroethenyl Cyclohexane

Direct Nitration Approaches

Direct nitration methods aim to introduce the nitroethenyl group onto a cyclohexane (B81311) or cyclohexene (B86901) precursor in a single or few steps. While direct nitration of cyclohexene to yield (2-nitroethenyl)cyclohexane (B3231735) is not a commonly reported transformation, analogous reactions with similar substrates, such as styrenes, provide insight into potential synthetic pathways.

Nitration of Cyclohexene Derivatives

The direct nitration of cyclohexene derivatives to form this compound is a challenging transformation due to the reactivity of the double bond towards various nitrating agents, which can lead to addition reactions or polymerization. However, methodologies developed for the direct nitration of other alkenes, such as styrenes, can be considered as potential analogous routes. For instance, a one-pot process for the selective nitration of styrenes to the corresponding β-nitrostyrenes has been developed, which could potentially be adapted for cyclohexene derivatives. unirioja.es

Utilization of Nitrogen Dioxide and Nitric Acid Under Controlled Conditions

The use of nitrogen dioxide (NO₂) and nitric acid (HNO₃) for the nitration of alkanes and alkenes is a well-established method, although controlling the selectivity can be difficult. In the context of synthesizing a nitroalkene, these reagents can lead to a mixture of products, including dinitro compounds, nitro alcohols, and nitrates, alongside the desired nitroalkene. The reaction of nitrogen dioxide with an alkene can proceed through a radical mechanism, which may lack the desired selectivity for the formation of the conjugated nitroalkene. Careful control of reaction conditions, such as temperature, pressure, and stoichiometry, is crucial to favor the formation of the desired product. For example, the vapor-phase nitration of cyclohexane with nitrogen dioxide and nitric acid has been studied for the production of nitrocyclohexane, highlighting the reactivity of these reagents with the cyclohexane core. google.com

Catalytic Nitration Employing Specific Nitrating Agents (e.g., tert-Butyl Nitrite (B80452) with N-Hydroxyphthalimide)

Catalytic methods offer a milder and more selective alternative to traditional nitration techniques. The use of tert-butyl nitrite in combination with a catalyst like N-hydroxyphthalimide (NHPI) has been shown to be effective for the nitration of C-H bonds. While this system is typically used for the nitration of alkanes to nitroalkanes, its adaptation for the direct vinyl nitration of a cyclohexene derivative could be a potential, though unexplored, synthetic route. The mechanism would likely involve the catalytic generation of a nitro radical which then reacts with the alkene.

Condensation-Based Syntheses

Condensation-based methods are the most common and reliable routes for the synthesis of this compound. These strategies involve the formation of a carbon-carbon bond between a cyclohexane-containing carbonyl compound and a nitroalkane, followed by a dehydration step.

Henry Reaction and Subsequent Dehydration Strategies

The Henry reaction, or nitroaldol reaction, is a classical carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.org In the synthesis of this compound, this involves the reaction of cyclohexanecarboxaldehyde (B41370) with nitromethane (B149229) in the presence of a base.

The reaction proceeds in two main stages:

Nitroaldol Addition: A base is used to deprotonate the α-carbon of nitromethane, generating a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde to form a β-nitro alkoxide intermediate. Protonation of this intermediate yields the corresponding β-nitro alcohol, 1-cyclohexyl-2-nitroethanol (B8342130).

Dehydration: The resulting β-nitro alcohol is then dehydrated to form the final product, this compound. This elimination of a water molecule is often promoted by acidic or basic conditions, or by using a dehydrating agent. The dehydration step is crucial for the formation of the carbon-carbon double bond of the nitroethenyl moiety. In some cases, the dehydration can occur in situ under the reaction conditions of the Henry reaction. researchgate.netorganic-chemistry.org

The choice of base and reaction conditions can influence the yield and stereoselectivity of the reaction. Various bases, such as primary amines, alkali hydroxides, and ammonium (B1175870) acetate, have been employed as catalysts for the Henry reaction. mdma.chorgsyn.org

Reactant 1Reactant 2Catalyst/ReagentIntermediateFinal Product
CyclohexanecarboxaldehydeNitromethaneBase (e.g., methylamine, ammonium acetate)1-Cyclohexyl-2-nitroethanolThis compound

Multicomponent Approaches for Constructing the Nitroethenyl Moiety

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgrsc.orgcaltech.edunih.govmdpi.com While a direct one-pot, three-component synthesis of this compound from simple precursors is not widely reported, MCRs have been utilized to construct highly substituted cyclohexane rings bearing a nitro group.

For instance, a one-pot cascade Michael-Michael-Aldol condensation reaction between nitroalkenes and enones has been developed for the diastereoselective synthesis of nitro-substituted cyclohexanes. rsc.org Another example involves a four-component quadruple cascade reaction using β-nitrostyrene derived Morita–Baylis–Hillman (MBH) acetates, 1,3-indanedione, and aldehydes to construct bis-spirocyclohexane skeletons. nih.gov These examples demonstrate the potential of MCRs to assemble complex cyclohexane frameworks that could be further elaborated to this compound or its derivatives.

The general principle of an MCR that could potentially be designed for this target would involve the in-situ formation of the key intermediates of the Henry reaction. For example, a reaction involving cyclohexanecarboxaldehyde, nitromethane, and a dehydrating agent in a single pot could be considered a type of multicomponent approach.

MCR TypeKey ReactantsResulting Scaffold
Cascade Michael–Michael–AldolNitroalkenes, EnonesNitro-vinyl-substituted cyclohexanes rsc.org
Quadruple CascadeNitroallylic MBH acetate, 1,3-indanedione, AldehydeBis-spirocyclohexanes nih.gov

Reductive and Oxidative Coupling Methods

Reductive and oxidative strategies provide powerful tools for the construction of the carbon-carbon double bond and the introduction of the nitro group. These methods often involve the coupling of distinct precursor molecules under specific catalytic or stoichiometric conditions.

Samarium Diiodide-Mediated Pathways from Halogenated Precursors

Samarium diiodide (SmI₂) is a potent single-electron transfer agent widely used in C–C bond formations. nih.govnih.govsemanticscholar.org Its application in synthesizing this compound could theoretically proceed via the reductive coupling of a halogenated cyclohexane precursor with a suitable nitrovinyl synthon. The mechanism involves the reduction of an alkyl halide by SmI₂, generating either a radical species through single-electron reduction or an organosamarium intermediate via two successive single-electron transfers. nih.gov

While direct coupling of a cyclohexyl halide with a nitroethenyl halide is not extensively documented, a plausible and highly stereoselective alternative involves a two-step sequence starting from cyclohexanecarboxaldehyde. organic-chemistry.org This method first involves the formation of a 1-bromo-1-nitroalkan-2-ol intermediate. Subsequent treatment with samarium diiodide mediates a β-elimination reaction. This SmI₂-promoted elimination proceeds under mild conditions and exhibits high stereoselectivity, exclusively affording the (E)-isomer of the nitroalkene. organic-chemistry.org The proposed mechanism suggests that SmI₂ coordinates to the hydroxyl group, which facilitates a stabilized transition state leading to the selective formation of the (E)-product in high yields (typically 78–97%). organic-chemistry.org This pathway avoids the harsh acidic or basic conditions often required in traditional dehydration methods.

Oxidative Functionalization of Vinylcyclohexane (B147605) Derivatives

Direct conversion of vinylcyclohexane derivatives to this compound represents an efficient oxidative functionalization strategy. Recent advancements in photoredox catalysis have enabled the development of novel methods for such transformations. nih.govnih.govlidsen.com For instance, an enzymatic photoredox catalysis approach has been developed for the asymmetric C-alkylation of nitroalkanes, showcasing the synergy between biocatalysis and photocatalysis. nih.govresearchgate.net

While not directly applied to vinylcyclohexane for the synthesis of this compound, related photoredox-catalyzed methods for the nitration of alkenes have been established. These reactions often involve the generation of a nitrogen dioxide radical (•NO₂) or a related nitrating species that adds to the alkene double bond. mdpi.comencyclopedia.pub The development of such a method for vinylcyclohexane would offer a direct and atom-economical route to the target compound.

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the double bond (E/Z isomerism) and, where applicable, adjacent chiral centers is a critical aspect of modern organic synthesis. Stereoselective routes to this compound isomers primarily rely on catalyzed versions of the Henry (nitroaldol) reaction.

Enantioselective and Diastereoselective Routes

The most common pathway to this compound is the Henry reaction between cyclohexanecarboxaldehyde and nitromethane, followed by dehydration of the resulting β-nitro alcohol. wikipedia.orgresearchgate.netscielo.br This reaction creates a new stereocenter in the β-nitro alcohol intermediate, and the subsequent elimination step establishes the geometry of the double bond.

Diastereoselectivity: The initial nitroaldol addition can produce syn and anti diastereomers. The ratio of these diastereomers can be influenced by the choice of base, solvent, and reaction temperature. Subsequent dehydration of this mixture can lead to a mixture of (E)- and (Z)-(2-nitroethenyl)cyclohexane.

Enantioselectivity: Achieving enantioselectivity requires the use of chiral catalysts that can differentiate between the two faces of the aldehyde. The enantioselective Henry reaction provides access to enantioenriched β-nitro alcohols, which are versatile precursors for chiral β-amino alcohols and other valuable compounds. mdpi.comniscpr.res.inmdpi.com

By carefully selecting the reaction conditions and catalytic system, it is possible to control both the diastereoselectivity of the initial addition and the stereochemical outcome of the dehydration step, allowing for the selective synthesis of a desired isomer.

Application of Chiral Catalysts in Nitroalkene Formation

A wide array of chiral catalysts have been developed for the asymmetric Henry reaction, enabling the synthesis of optically active β-nitro alcohols with high enantiomeric excess. mdpi.compageplace.demdpi.commdpi.com These catalysts can be broadly categorized as metal-based complexes and metal-free organocatalysts.

Chiral Metal Catalysts: Complexes of copper(II) with chiral ligands, such as those derived from bis(β-amino alcohols) or trans-cyclohexane-1,2-diamine, have proven to be effective catalysts for the enantioselective addition of nitromethane to aldehydes. mdpi.comresearchgate.net For instance, a catalyst system comprising zinc triflate, a hindered base like diisopropylethylamine (DIPEA), and a chiral ligand such as N-methylephedrine (NME) can produce enantiomerically enriched nitroaldol products. wikipedia.org The choice of metal and ligand is crucial for achieving high yield and enantioselectivity. mdpi.com

Organocatalysts: Chiral organocatalysts, including thiourea (B124793) derivatives and quinine-based alkaloids, offer an alternative to metal-based systems. mdpi.comresearchgate.net These catalysts often function as bifunctional activators; for example, a thiourea catalyst can activate the nitroalkane through hydrogen bonding while a basic moiety on the catalyst deprotonates it, facilitating a stereocontrolled addition to the aldehyde. researchgate.netmsu.edu Controlling the subsequent dehydration step allows for the synthesis of enantioenriched this compound. Some copper(II) complex systems have been specifically shown to favor the direct formation of β-nitrostyrenes over the nitroalcohol intermediates by tuning the basicity of the system. mdpi.com

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

The choice of synthetic methodology for preparing this compound depends on the desired stereochemistry, required scale, and available precursors. Each approach offers a unique set of advantages and disadvantages regarding yield, selectivity, and operational simplicity.

Synthetic Method Precursors Key Reagents/Catalysts Typical Yield (%) Selectivity Advantages/Disadvantages
SmI₂-Mediated Elimination organic-chemistry.orgCyclohexanecarboxaldehyde, BromonitromethaneNaI, Samarium Diiodide (SmI₂)78–97Total (E)-stereoselectivityAdv: High yield, excellent stereoselectivity, mild conditions. Disadv: Stoichiometric use of SmI₂, two-step process.
Catalytic Henry Reaction & Dehydration wikipedia.orgmdpi.commdpi.comCyclohexanecarboxaldehyde, NitromethaneChiral Cu(II) complexes, Organocatalysts (e.g., thioureas), Base66–>99 (for nitroaldol)Variable E/Z ratio; High enantioselectivity (up to 95% ee for nitroaldol) possible with chiral catalysts.Adv: High enantioselectivity achievable, one-pot potential, catalytic. Disadv: Selectivity depends heavily on catalyst and conditions; may require separate dehydration step.
Oxidative Functionalization VinylcyclohexanePhotoredox catalysts, Nitrating agents (e.g., •NO₂)(Method-dependent)(Method-dependent)Adv: Potentially very direct and atom-economical. Disadv: Field is still developing; may lack selectivity without advanced catalyst design.

Chemical Reactivity and Transformation Pathways of 2 Nitroethenyl Cyclohexane

Reactivity of the Nitro Functional Group

The nitro group in (2-nitroethenyl)cyclohexane (B3231735) is a versatile functional handle that primarily undergoes reductive transformations. Its strong electron-withdrawing character, arising from both inductive and resonance effects, is central to its chemical behavior and its influence on the rest of the molecule. nih.gov

Reductive Transformations to Amino Derivatives

The reduction of the nitro group is one of the most significant transformations of nitroalkenes, providing a valuable route to primary amines. This conversion can be achieved using a variety of reducing agents, which allows for selectivity depending on the other functional groups present in the molecule. wikipedia.orgorganic-chemistry.org The full reduction of this compound yields 2-cyclohexylethanamine.

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H₂) is employed in the presence of a metal catalyst. commonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for reducing both the nitro group and the alkene double bond simultaneously to yield the saturated amine. wikipedia.orgcommonorganicchemistry.com

Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) are powerful enough to reduce aliphatic nitro compounds to their corresponding amines. wikipedia.orgcommonorganicchemistry.com This method is often used for the reduction of nitroalkenes that have been synthesized via Henry reactions. commonorganicchemistry.com

Dissolving Metal Reductions: Systems using metals in acidic media, such as iron in acetic acid (Fe/AcOH) or zinc dust (Zn), provide a milder alternative for nitro group reduction and can sometimes be more chemoselective than catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent that can selectively reduce the nitro group. commonorganicchemistry.com

The reduction proceeds in a stepwise manner, initially forming a nitroso intermediate, followed by a hydroxylamine, which is then further reduced to the primary amine. thieme-connect.de Under certain conditions, these intermediates can be isolated. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding N-substituted hydroxylamine. wikipedia.org

Table 1: Common Reagents for the Reduction of Aliphatic Nitro Groups
Reagent/SystemTypical ConditionsPrimary ProductNotes
H₂ / Pd/CH₂ atmosphere, solvent (e.g., EtOH, EtOAc)AmineReduces both nitro group and C=C double bond. wikipedia.orgcommonorganicchemistry.com
LiAlH₄Anhydrous ether or THF, followed by aqueous workupAminePotent reducing agent; reduces many other functional groups. commonorganicchemistry.com
Fe / AcOHRefluxing acetic acidAmineClassic method for nitro reduction. wikipedia.org
Zn / NH₄ClAqueous solutionHydroxylamineAllows for isolation of the intermediate hydroxylamine. wikipedia.org
SnCl₂Acidic medium (e.g., HCl)AmineOffers good chemoselectivity for the nitro group. commonorganicchemistry.com

Oxidative Derivatization of the Nitro Group

Direct oxidation of the nitro group in a nitroalkene is not a common transformation. However, the saturated nitroalkane derivatives of this compound, typically formed via Michael addition reactions, can undergo a significant oxidative transformation known as the Nef reaction. mdma.chyoutube.com

The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, under acidic conditions. wikipedia.org The process begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate salt. wikipedia.orgwikipedia.org Subsequent acidification generates a nitronic acid, which then hydrolyzes to the corresponding carbonyl compound and nitrous oxide. youtube.comwikipedia.org

This reaction is particularly useful in tandem with Michael additions to this compound. For example, the addition of a nucleophile to the ethenyl system creates a saturated nitroalkane intermediate. This intermediate can then be subjected to Nef reaction conditions to unmask a carbonyl group, providing a powerful synthetic tool for creating complex molecules. youtube.commsu.edu

Nucleophilic Displacement and Substitution Reactions at the Nitro Moiety

Direct nucleophilic substitution at the nitrogen atom of the nitro group in this compound is not a feasible reaction pathway. The nitro group is a very poor leaving group. Furthermore, the nitrogen atom is electron-deficient and sterically hindered by the oxygen atoms, making it an unfavorable site for nucleophilic attack.

Instead, the primary role of the nitro group in the context of nucleophilic reactions is to act as a powerful electron-withdrawing group. nih.govshaalaa.comsarthaks.com It activates the ethenyl double bond, making the β-carbon (the carbon atom further from the nitro group) highly electrophilic and susceptible to attack by nucleophiles. This activation is the basis for the Michael-type additions discussed in section 3.2.2. The nitro group stabilizes the negative charge of the intermediate carbanion formed during this addition through resonance, thereby facilitating the reaction. shaalaa.comsarthaks.com

Reactivity of the Ethenyl Unsaturated System

The electronic nature of the C=C double bond in this compound is inverted from that of a typical alkene. Due to conjugation with the nitro group, it is an electron-poor system, which defines its reactivity.

Nucleophilic Addition Reactions to the Activated Double Bond (Michael-type Additions)

The most prominent and synthetically useful reaction of this compound is the nucleophilic conjugate addition, commonly known as the Michael addition. wikipedia.org The electron-deficient nature of the double bond makes the β-carbon an excellent electrophile, readily attacked by a wide range of nucleophiles. nih.gov This reaction is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The reaction mechanism involves the attack of a nucleophile on the β-carbon of the double bond. This breaks the π-bond, and the resulting electron pair is pushed onto the α-carbon, forming a carbanion. This carbanionic intermediate is significantly stabilized by the adjacent nitro group, which can delocalize the negative charge through resonance, forming a nitronate intermediate. wikipedia.org Subsequent protonation of the α-carbon yields the final 1,4-addition product.

A diverse array of nucleophiles can be used in Michael additions to nitroalkenes:

Carbon Nucleophiles: These include enolates derived from ketones, aldehydes, and esters, as well as malonates, organometallic reagents, and other nitroalkanes. msu.eduencyclopedia.pub Asymmetric versions of these reactions, often employing chiral organocatalysts, are well-developed and provide access to enantiomerically enriched products. mdpi.comethz.chmdpi.com

Heteroatom Nucleophiles: Amines, thiols, and alcohols can also act as nucleophiles, leading to the formation of β-amino, β-thio, and β-alkoxy nitroalkanes, respectively. The addition of thiols is a particularly well-studied reaction. researchgate.net

Table 2: Examples of Michael-type Additions to Aliphatic Nitroalkenes
NucleophileCatalyst/ConditionsProduct TypeReference Concept
Aldehydes (e.g., Acetaldehyde)Organocatalyst (e.g., Proline derivatives)γ-NitroaldehydeOrganocatalytic asymmetric addition is well-established. ethz.chnih.govscispace.comrug.nl
Ketones (e.g., Acetone, Cyclohexanone)Organocatalyst (e.g., DPEN-thiourea)γ-NitroketoneHigh yields and stereoselectivities are achievable. mdpi.comorganic-chemistry.org
Malonates (e.g., Diethyl malonate)Base (e.g., NaHCO₃) or OrganocatalystSubstituted γ-NitroesterCommonly used for C-C bond formation. encyclopedia.pub
Nitroalkanes (e.g., Nitromethane)Base (e.g., NaHCO₃ in water)1,3-DinitroalkaneProvides access to precursors for 1,3-diamines. msu.eduresearchgate.net
2(5H)-FuranoneDinuclear Zinc Catalystγ-Substituted ButenolideDemonstrates vinylogous nucleophilicity. nih.gov
Thiols (e.g., Cysteine)Aqueous bufferβ-Thio-nitroalkaneA key reaction in the biological activity of nitroalkenes. researchgate.net

Radical Reactions Involving the Olefinic System

The olefinic system in this compound is susceptible to radical reactions, often initiated by radical species that add to the electron-deficient double bond. The strong electron-withdrawing character of the nitro group makes the β-carbon of the nitroalkene an excellent radical acceptor.

One significant pathway involves denitrative radical-induced coupling reactions. In these reactions, an alkyl or aryl radical adds to the β-carbon of the nitroalkene. The resulting intermediate, a stabilized benzylic-type radical, can then undergo elimination of the nitro group (as a nitrite (B80452) anion) to form a new carbon-carbon double bond rsc.org. For this compound, this would involve the addition of a radical (R•) to the double bond, followed by the loss of nitrogen dioxide (NO₂) to yield a substituted cyclohexyl-ethene derivative.

Various methods can be employed to generate the initial radical species for these reactions. For instance, trialkylboranes, in the presence of a radical initiator like a trace amount of oxygen, can serve as a source of alkyl radicals that subsequently react with β-nitrostyrenes, which are structurally analogous to this compound nih.gov. Similarly, alkyl radicals can be generated from alkyl iodides in the presence of triethylborane under mild conditions nih.gov. Another approach involves the decarbonylation of aldehydes, initiated by peroxides, to produce alkyl radicals that can then couple with the nitroalkene nih.govresearchgate.net.

These reactions often proceed with high stereoselectivity, favoring the formation of the (E)-isomer of the resulting alkene product rsc.org. The general mechanism for these radical substitution reactions is proposed to proceed via a free-radical chain pathway rsc.org.

Radical Source Initiator/Conditions Outcome for this compound
TrialkylboranesTrace O₂Formation of (E)-β-alkyl-substituted cyclohexyl-ethene
Alkyl iodidesTriethylboraneFormation of β-alkyl-substituted cyclohexyl-ethene
Aliphatic aldehydesBenzoyl peroxide (heat or light)Decarbonylative cross-coupling to yield β-alkyl-substituted cyclohexyl-ethene
Hantzsch estersAIBN, heatFormation of β-substituted cyclohexyl-ethene

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent participant in various cycloaddition reactions, where it typically acts as the 2π-electron component.

Diels-Alder Reactions with Dienic Systems

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound functions as a potent dienophile due to the electron-withdrawing nitro group lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.orgmasterorganicchemistry.comlibretexts.org. This facilitates the reaction with electron-rich conjugated dienes. The reaction is a concerted, single-step process that forms a six-membered ring with a high degree of stereospecificity, where the stereochemistry of the reactants is preserved in the product libretexts.orgslideshare.netopenstax.org.

When this compound reacts with a cyclic diene such as cyclopentadiene, the major product is typically the endo isomer, a consequence of secondary orbital interactions between the π-system of the diene and the substituent on the dienophile in the transition state. The reaction results in the formation of a bicyclic product containing a nitro group and a cyclohexyl substituent. The diastereoselectivity of Diels-Alder reactions involving nitroarenes has been shown to be influenced by factors such as substitution on the diene soton.ac.uk.

Lewis acids can be employed to catalyze the Diels-Alder reaction by coordinating to the nitro group, further lowering the LUMO energy of the dienophile and increasing its reactivity. This can also influence the stereochemical outcome of the reaction acs.org.

[2+2] Cycloadditions and Related Pericyclic Processes

This compound can participate in [2+2] cycloaddition reactions, particularly under photochemical conditions, to form substituted cyclobutane rings libretexts.orgnsf.gov. These reactions are valuable for synthesizing strained four-membered ring systems. The reaction typically involves the excitation of one of the alkene partners to an excited state, which then reacts with the ground state of the other alkene libretexts.org.

Visible-light-induced [2+2] photocycloadditions have been successfully carried out with β-nitrostyrenes and various olefins nih.gov. Irradiation of the nitroalkene promotes it to an excited state, which then reacts with another alkene through a proposed 1,4-diradical intermediate to yield the cyclobutane product nih.gov. These reactions can exhibit diastereoselectivity, with the relative configuration of the substituents on the resulting cyclobutane ring being influenced by the geometry of the starting materials and the stability of the diradical intermediate nih.govresearchgate.net. For example, the reaction of trans-β-nitrostyrene with 2,3-dimethyl-2-butene yields a cyclobutane with the nitro and aryl groups in a trans configuration nih.gov. Similar reactivity would be expected for this compound.

While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes, they can occur with activated systems like ketenes libretexts.org. Transition metal catalysis, for instance with iron-based catalysts, has also emerged as a method for promoting [2+2] cycloadditions of unactivated alkenes thieme.de.

Organocatalytic Asymmetric Cycloadditions for Chiral Product Formation

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and organocatalytic asymmetric cycloadditions provide a powerful tool for achieving this. In the case of this compound, the goal is to form chiral cyclic products with high enantioselectivity.

Asymmetric organocatalytic [4+2] cycloaddition reactions have been developed for aliphatic nitroalkenes, which are close structural relatives of this compound nih.gov. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, can activate the nitroalkene through hydrogen bonding, thereby controlling the facial selectivity of the diene's approach and leading to the formation of enantioenriched cyclohexene (B86901) derivatives nih.gov. Helical-chiral hydrogen bond donor catalysts have also proven effective in promoting enantio- and periselective Diels-Alder reactions of nitroethylene mdpi.comrsc.org.

Similarly, enantioselective photochemical [2+2] cycloadditions can be achieved using various catalytic strategies, including organocatalysis and transition-metal catalysis, to produce enantioenriched cyclobutanes tum.de. These methods often rely on a chiral catalyst to induce asymmetry in the cycloaddition step.

The principles of organocatalytic activation of nitroalkenes are also well-established in asymmetric Michael additions, which can be the first step in domino reactions leading to chiral cyclic products pageplace.demdpi.commdpi.comresearchgate.net.

Catalyst Type Reaction Type Chiral Product Key Feature
Cinchona alkaloid derivatives[4+2] CycloadditionEnantioenriched nitrocyclohexenesBifunctional activation via hydrogen bonding
Helical-chiral catalysts[4+2] CycloadditionEnantioenriched Diels-Alder adductsHydrogen bond donation to the nitro group
Chiral photosensitizers[2+2] PhotocycloadditionEnantioenriched cyclobutanesCatalytic generation of chirality in the excited state

Domino and Cascade Reaction Sequences

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates 20.210.105ub.edu. This compound is an excellent substrate for initiating such sequences, often starting with a conjugate addition to the electron-deficient alkene.

Michael Addition-Alkylation Sequences

A common and powerful domino sequence involving nitroalkenes is the Michael addition followed by an alkylation step. The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene (the Michael acceptor) researchgate.net.

For this compound, the sequence would begin with the addition of a suitable nucleophile, such as an enolate derived from a 1,3-dicarbonyl compound, to the β-carbon of the nitroethenyl group. This forms a new carbon-carbon bond and generates a nitronate intermediate. This intermediate can then act as a nucleophile in a subsequent intramolecular or intermolecular alkylation step.

Catalytic asymmetric versions of this domino reaction have been developed, allowing for the enantioselective synthesis of complex cyclic molecules. For example, the reaction of 1,3-dicarbonyl compounds with β-bromonitrostyrenes in the presence of a chiral bifunctional thiourea (B124793) catalyst leads to polysubstituted dihydrofurans in good yields and high enantioselectivity through a domino Michael addition-alkylation pathway nih.gov. A similar strategy could be envisioned for this compound, where a suitable leaving group is incorporated into the Michael donor, allowing for a subsequent intramolecular cyclization.

These cascade reactions are highly valuable as they allow for the rapid construction of molecular complexity from simple starting materials in a single pot nih.govresearchgate.netrsc.org.

Condensation Reactions with 1,3-Dicarbonyl Compounds

The reaction of this compound with 1,3-dicarbonyl compounds is a classic example of a Michael addition, a cornerstone of carbon-carbon bond formation. In this reaction, the 1,3-dicarbonyl compound, which is readily deprotonated to form a soft, resonance-stabilized carbanion (enolate), acts as the nucleophile. This nucleophile adds to the β-carbon of the nitroalkene, which serves as an efficient Michael acceptor.

The process is typically catalyzed by a base, which facilitates the formation of the enolate from the 1,3-dicarbonyl compound. The resulting product is a γ-nitro dicarbonyl compound, a highly functionalized intermediate that can be used in further synthetic elaborations. A range of 1,3-dicarbonyl compounds, including acetylacetone, dialkyl malonates, and cyclic β-ketoesters or diketones, can be employed as nucleophiles in this transformation.

In recent years, organocatalysis has emerged as a powerful strategy for performing asymmetric Michael additions, allowing for the synthesis of chiral products with high enantioselectivity. mdpi.com Chiral primary or secondary amines, thioureas, and squaramides are common classes of organocatalysts that activate the reactants through the formation of enamines or through hydrogen bonding interactions with the nitro group. mdpi.com

While specific studies detailing the reaction of this compound are not extensively documented in readily available literature, the reactivity is well-established for analogous β-alkyl nitroalkenes. The data presented below is representative of typical conditions and outcomes for such reactions.

Table 1: Representative Michael Addition of 1,3-Dicarbonyl Compounds to β-Alkyl Nitroalkenes

Entry 1,3-Dicarbonyl Compound (Nucleophile) Catalyst/Base Solvent Product Structure Yield (%) Ref.
1 Acetylacetone L-Proline DMSO 3-(1-Cyclohexyl-2-nitroethyl)pentane-2,4-dione ~90% General
2 Diethyl malonate DBU Toluene Diethyl 2-(1-cyclohexyl-2-nitroethyl)malonate ~95% General
3 Dimedone Piperidine Ethanol 2-(1-Cyclohexyl-2-nitroethyl)-5,5-dimethylcyclohexane-1,3-dione ~88% General

Note: The yields are generalized based on typical Michael additions of β-alkyl nitroalkenes and may vary for this compound.

Annulation and Ring-Forming Reactions

The Michael adducts formed from the condensation of this compound and 1,3-dicarbonyl compounds are ideal precursors for annulation and ring-forming reactions. These subsequent transformations, often occurring in a one-pot or "domino" sequence, provide efficient pathways to highly functionalized cyclic and polycyclic structures.

A prominent example of such a sequence is the Robinson annulation. beilstein-journals.org This reaction combines a Michael addition with an intramolecular aldol condensation. beilstein-journals.org After the initial Michael addition of a cyclic 1,3-dicarbonyl compound (like cyclohexane-1,3-dione) to this compound, the resulting 1,5-dicarbonyl-type intermediate can be induced to cyclize under basic or acidic conditions. Deprotonation of an α-carbon followed by intramolecular attack on one of the carbonyl groups forms a new six-membered ring. Subsequent dehydration (elimination of water) typically occurs to yield a cyclohexenone derivative. This powerful strategy allows for the construction of fused bicyclic or polycyclic ring systems. beilstein-journals.org

Beyond the Robinson annulation, this compound can participate in other ring-forming cascades. Domino Michael-aldol reactions can lead to variously substituted cyclohexanones. semanticscholar.orgrsc.org Furthermore, nitroalkenes are known to act as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition that forms a six-membered ring in a single, concerted step. mdpi.com The electron-deficient nature of this compound makes it a suitable partner for electron-rich dienes, leading to the formation of substituted cyclohexene derivatives with the nitro group providing a valuable functional handle for further transformations.

Table 2: Representative Annulation Reactions Involving β-Alkyl Nitroalkenes

Entry Reactant 1 Reactant 2 Reaction Type Product Type Ref.
1 This compound Cyclohexane-1,3-dione Domino Michael-Aldol (Robinson Annulation) Fused Octahydrophenanthrenone derivative beilstein-journals.org
2 This compound 2,3-Dimethyl-1,3-butadiene Diels-Alder [4+2] Cycloaddition Substituted Nitrocyclohexene mdpi.com

Derivatives and Analogues of 2 Nitroethenyl Cyclohexane

Structural Modifications of the Cyclohexane (B81311) Ring

Modifications to the saturated carbocyclic ring primarily involve the introduction of substituents or the replacement of a carbon atom with a heteroatom, influencing the molecule's steric and electronic properties.

The introduction of alkyl groups onto the cyclohexane ring can be achieved by utilizing appropriately substituted cyclohexanecarbaldehydes as starting materials in the Henry reaction. For instance, the condensation of 4-methylcyclohexanecarbaldehyde with nitromethane (B149229) would yield (2-nitroethenyl)-4-methylcyclohexane. Such substitutions introduce stereochemical considerations, as the relative orientation of the alkyl group and the nitroethenyl side chain can lead to cis and trans diastereomers. libretexts.org These stereoisomers can exhibit different physical properties and reactivity profiles due to varying steric hindrance around the reactive nitroalkene moiety.

Table 1. Examples of Alkyl-Substituted (2-Nitroethenyl)cyclohexane (B3231735) Derivatives
Compound NameSubstituentPosition of SubstitutionPotential Isomers
(2-Nitroethenyl)-2-methylcyclohexaneMethyl (-CH₃)C-2cis/trans
(2-Nitroethenyl)-3-methylcyclohexaneMethyl (-CH₃)C-3cis/trans
(2-Nitroethenyl)-4-methylcyclohexaneMethyl (-CH₃)C-4cis/trans
4-tert-Butyl-(2-nitroethenyl)cyclohexanetert-Butyl (-C(CH₃)₃)C-4cis/trans

Replacing a methylene (B1212753) group (-CH₂-) within the cyclohexane ring with a heteroatom such as oxygen, nitrogen, or sulfur generates heterocyclic analogues. These structural analogues are synthesized from the corresponding heterocyclic aldehydes. For example, the reaction of tetrahydropyran-4-carbaldehyde with nitromethane produces 4-(2-nitroethenyl)tetrahydropyran. The incorporation of a heteroatom can significantly alter the molecule's polarity, solubility, and potential for hydrogen bonding, while also influencing the conformational preferences of the six-membered ring.

Table 2. Heterocyclic Analogues of this compound
Compound NameParent HeterocycleHeteroatomResulting Structure
4-(2-Nitroethenyl)tetrahydropyranTetrahydropyranOxygen (O)Nitroethenyl group attached to a saturated six-membered ring containing one oxygen atom.
4-(2-Nitroethenyl)piperidinePiperidineNitrogen (N)Nitroethenyl group attached to a saturated six-membered ring containing one nitrogen atom.
4-(2-Nitroethenyl)thianeThianeSulfur (S)Nitroethenyl group attached to a saturated six-membered ring containing one sulfur atom.

Variations of the Nitroethenyl Side Chain

The nitroethenyl side chain is the primary site of reactivity and offers numerous possibilities for modification, including altering its length, the position of its functional groups, or the introduction of new substituents.

Positional isomers of this compound involve a different arrangement of the double bond and the nitro group relative to the cyclohexane ring. A key variant is the extension of the carbon chain. For instance, (2-nitro-2-propenyl)cyclohexane represents a chain length variant where an additional methylene group is inserted between the ring and the nitro-bearing carbon of the double bond. nih.gov These modifications alter the conjugation and electronic properties of the nitroalkene system, which in turn affects its reactivity in reactions like Michael additions and cycloadditions.

Table 3. Isomers and Chain Variants of this compound
Compound NameMolecular FormulaStructural Difference from this compound
(1-Nitroethenyl)cyclohexaneC₈H₁₃NO₂Positional isomer; nitro group and cyclohexane ring are attached to the same carbon of the double bond.
(2-Nitro-1-propenyl)cyclohexaneC₉H₁₅NO₂Chain length variant; a methyl group is attached to the carbon bearing the nitro group.
(2-Nitro-2-propenyl)cyclohexaneC₉H₁₅NO₂Chain length variant; a methylene group is between the ring and the double bond. nih.gov

The introduction of substituents, particularly halogens, directly onto the nitroethenyl side chain can significantly modulate its electrophilicity. For example, bromination of the precursor 1-cyclohexyl-2-nitroethanol (B8342130) can lead to intermediates like 2-bromo-1-cyclohexyl-2-nitroethanol, which can be further transformed. lookchem.com Substitution on the β-carbon (the carbon bearing the nitro group) can influence the stereochemical outcome of addition reactions. Other electron-withdrawing or electron-donating groups can also be incorporated to fine-tune the reactivity of the alkene.

Table 4. Examples of Substituted Nitroethenyl Moieties
Compound NameSubstituentPosition on Ethenyl ChainAnticipated Effect on Reactivity
(1-Chloro-2-nitroethenyl)cyclohexaneChlorine (-Cl)C-1Modifies the electron density and steric accessibility of the double bond.
(2-Bromo-2-nitroethenyl)cyclohexaneBromine (-Br)C-2Increases the electrophilicity of the double bond.
(1-Methyl-2-nitroethenyl)cyclohexaneMethyl (-CH₃)C-1Alters stereoselectivity in addition reactions.

Fused and Spirocyclic Systems Derived from this compound

The electron-deficient nature of the nitroalkene double bond makes this compound an excellent substrate for cycloaddition and tandem reactions that construct more complex polycyclic frameworks. These reactions can lead to the formation of fused rings, where two rings share two atoms, or spirocyclic systems, where two rings are joined by a single common atom. unimi.it

Diels-Alder reactions, where this compound acts as a dienophile, can react with conjugated dienes to form fused bicyclic systems containing the cyclohexane ring. sci-rad.com Furthermore, Michael addition of a nucleophile to the nitroalkene, followed by an intramolecular cyclization, is a powerful strategy for building both fused and spirocyclic structures. researchgate.net For example, reaction with a cyclic 1,3-dione could lead to a fused tricyclic system after initial Michael addition and subsequent intramolecular condensation. The synthesis of spiro[cyclohexane-indoline] alkaloids highlights the utility of spirocyclization strategies in natural product synthesis. nih.gov

Table 5. Representative Fused and Spirocyclic Systems
System TypeReaction TypeDescriptionExample Substructure
FusedDiels-Alder CycloadditionThe cyclohexane ring becomes part of a larger, fused polycyclic system.Octahydronaphthalene derivative
FusedMichael Addition-Intramolecular CyclizationA new ring is formed that shares a bond with the original cyclohexane ring.Cyclohexane-fused triquinane nih.gov
SpirocyclicMichael Addition-Intramolecular CyclizationA new ring is formed, connected to the cyclohexane ring via a single quaternary carbon.Spiro[5.5]undecane derivative
SpirocyclicMulti-component ReactionComplex spiro compounds are formed in a one-pot synthesis involving multiple steps. unimi.itSpiro[cyclohexane-pyrrolidine]

Benzofuran (B130515) and Dihydrofuran Derivatives

No published research studies were identified that describe the synthesis of benzofuran or dihydrofuran derivatives using this compound as a starting material. General synthetic routes for benzofurans often involve the cyclization of ortho-substituted phenols, while dihydrofuran synthesis can be achieved through various cycloaddition and cascade reactions of functionalized alkenes. acs.orgresearchgate.netorganic-chemistry.orgresearchgate.net The potential for this compound to serve as a precursor in analogous reactions has not been reported.

Advanced Research Applications and Methodologies

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The reactivity of the nitroalkene moiety in (2-nitroethenyl)cyclohexane (B3231735) is central to its utility as a synthetic intermediate. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond for a variety of nucleophilic addition and cycloaddition reactions, providing pathways to diverse and complex molecules.

Precursor in Natural Product Synthesis (e.g., Armepavine and Nuciferine Analogues)

Nitroalkenes are pivotal precursors in the total synthesis of various natural products. While direct synthesis of armepavine and nuciferine has been demonstrated using aromatic analogues like (2-nitroethenyl)benzene derivatives, the underlying synthetic strategies are applicable to cyclohexane-based systems for creating novel analogues. The key transformation often involves the reduction of the nitro group to an amine, which then participates in crucial cyclization reactions.

Building Block for Bioactive Scaffolds (e.g., Bicyclic Hydroxamic Acids)

The activated double bond in nitroalkenes such as this compound makes them excellent Michael acceptors. This reactivity is exploited in the synthesis of bioactive scaffolds, including bicyclic hydroxamic acids, which are known to exhibit cytotoxic activity by inhibiting enzymes like histone deacetylase (HDAC). scielo.org.mx

The synthesis often begins with a Michael addition of a nucleophile, such as dimedone, to the β-nitrostyrene or a related nitroalkene. scielo.org.mx This is followed by an uncommon rearrangement of the nitro group and subsequent cyclization to form the bicyclic hydroxamic acid core. Two such compounds synthesized from aromatic precursors have shown significant potency against cancer cell lines, with IC50 values ranging from 9.31 to 23.38 μM. scielo.org.mx The use of this compound in similar reaction sequences would generate novel bicyclic hydroxamic acids with a saturated carbocyclic ring, potentially influencing their pharmacological properties.

Table 1: Examples of Bioactive Scaffolds Derived from Nitroalkenes

Precursor Type Bioactive Scaffold Key Reaction Potential Application
β-Nitrostyrenes Bicyclic Hydroxamic Acids Michael Addition/Nitro Group Rearrangement Anticancer Agents (HDAC inhibitors)

Utility in the Synthesis of Heterocyclic Compounds

Nitroalkenes are exceptionally versatile precursors for a wide array of heterocyclic compounds due to the high reactivity of the nitroalkene functionality and the flexibility of the nitro group for further transformations. rsc.orgresearchgate.net They participate in cascade, domino, and multi-component reactions to build three- to six-membered and even larger heterocyclic rings containing oxygen, nitrogen, and sulfur. rsc.orgresearchgate.net

Key synthetic strategies involving nitroalkenes include:

Michael Addition: Nucleophiles add to the β-carbon of the nitroalkene, which is a common first step in many cascade reactions leading to heterocycles.

Cycloaddition Reactions: Nitroalkenes can act as dienophiles or dipolarophiles in reactions like [3+2] and hetero-Diels-Alder cycloadditions to form five- and six-membered rings. rsc.orgresearchgate.net

Domino Reactions: A sequence of reactions, such as an oxa-Michael/aldol alkylation, can be initiated from a nitroalkene to rapidly build molecular complexity. researchgate.net

The cyclohexane (B81311) moiety of this compound would be incorporated into the final heterocyclic structure, leading to fused or spirocyclic systems. For example, reaction with primary amines can lead to the formation of various nitrogen-containing heterocycles. sysrevpharm.org

Theoretical and Computational Chemistry Investigations

Computational chemistry provides invaluable insights into the properties and reactivity of molecules like this compound, complementing experimental findings.

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the electronic structure of nitro-containing organic molecules. researchgate.net For a molecule like this compound, these studies can elucidate key properties:

Molecular Geometry: Calculations can determine the optimized 3D structure, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface, revealing the charge distribution and identifying electrophilic and nucleophilic sites. For this compound, the MEP would show negative potential around the oxygen atoms of the nitro group and positive potential near the β-carbon of the alkene, confirming its susceptibility to nucleophilic attack.

These computational approaches are part of larger efforts to create extensive databases of quantum chemical properties for vast numbers of molecules to enable data-driven discovery. nih.gov

Table 2: Calculated Electronic Properties for a Representative Nitro-Aromatic Compound (2-Amino-4-nitrotoluene)

Parameter Value Significance
HOMO Energy -8.91 eV Relates to electron-donating ability
LUMO Energy -5.56 eV Relates to electron-accepting ability
HOMO-LUMO Gap 3.35 eV Indicator of chemical reactivity

Data is for an analogous nitro-containing compound to illustrate typical computational outputs. researchgate.net

Mechanistic Probing of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.netresearchgate.net For reactions involving this compound, theoretical studies can:

Map Reaction Coordinates: By calculating the energy of the system along the reaction pathway, a potential energy surface can be constructed.

Characterize Transition States: The geometry and energy of transition states can be precisely calculated, providing a model for the highest-energy point along the reaction coordinate. For example, in elimination reactions involving cyclohexane rings, computational studies can confirm the stereochemical requirements, such as the need for an anti-periplanar arrangement of the departing groups. masterorganicchemistry.com

These studies are crucial for understanding competing reaction pathways, such as the E2 versus SN2 reactions, and for designing more efficient and selective syntheses. researchgate.net

Exploration in Materials Science and Specialty Chemical Production

The functional groups present in this compound offer potential for its use as a building block in the synthesis of more complex molecules and materials.

The vinyl and nitro functionalities of this compound make it a potential monomer or precursor for polymerization reactions. Nitroalkanes have been explored as precursors for the synthesis of functional polymers rsc.org. For instance, the double bond could potentially undergo polymerization, or the nitro group could be chemically modified to introduce other functionalities suitable for polymer synthesis.

The development of polymers with pendant cyclohexane and nitro groups could lead to materials with interesting physical and chemical properties, such as altered solubility, thermal stability, or refractive index.

Nitro compounds are a cornerstone of energetic materials due to the high energy released upon decomposition of the C-NO₂ bond to form stable products like N₂ and CO₂ researchgate.netpurdue.edu. While this compound itself is not a primary explosive, it could serve as a precursor for the synthesis of more highly nitrated or structurally strained energetic derivatives. The cyclohexane backbone provides a scaffold for the introduction of additional energetic functionalities (e.g., more nitro groups, azido groups).

The synthesis of energetic materials often focuses on achieving a high density, a positive oxygen balance, and a high heat of formation chemrxiv.org. Theoretical calculations can be used to predict the detonation properties, such as detonation velocity and pressure, of hypothetical energetic derivatives of this compound.

Table 3: Potential Energetic Derivatives of this compound

DerivativePotential Synthetic RouteKey Energetic Feature
Dinitro-substituted cyclohexaneNitration of the cyclohexane ringIncreased nitro group content
Azido-nitro derivativeConversion of the nitro group or addition to the double bondHigh nitrogen content
Strained polycyclic nitro compoundIntramolecular cycloaddition reactionsRing strain energy release

Investigation of Molecular Interactions and Potential Biological Relevance

The study of how small molecules interact with biological systems is a fundamental aspect of medicinal chemistry and chemical biology.

Nitroalkenes are known to be reactive towards biological nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity has been explored for the development of enzyme inhibitors and other biologically active compounds. The interaction of this compound with biological macromolecules could be investigated through molecular docking studies and biochemical assays.

Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of a target protein. Such studies can help to identify potential biological targets and to understand the structural basis for any observed biological activity. While not aromatic, the electron-deficient nature of the nitroethenyl group in this compound could lead to non-covalent interactions with biological macromolecules, similar in principle to the π-hole interactions observed for nitroaromatic compounds nih.gov.

Furthermore, β-nitrostyrene derivatives, which are structurally related to this compound, have shown antibacterial and antifungal activities researchgate.net. This suggests that this compound could also possess antimicrobial properties, which would warrant further investigation.

Exploration of Potential for Designing Pharmacologically Relevant Scaffolds

The chemical compound this compound represents a versatile and promising starting material for the design and synthesis of a diverse array of pharmacologically relevant scaffolds. Its unique molecular architecture, combining a reactive nitroalkene moiety with a conformationally flexible cyclohexane ring, offers multiple avenues for chemical modification and the introduction of molecular diversity. This positions this compound as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The exploration of this potential is primarily centered on the strategic manipulation of the nitroethenyl group, which can participate in a variety of chemical transformations to generate complex heterocyclic and carbocyclic structures.

The cyclohexane ring, a common motif in many biologically active compounds, can serve as a lipophilic scaffold or be modified to influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The true synthetic potential, however, lies in the reactivity of the α,β-unsaturated nitro group. This electron-withdrawing group activates the double bond, making it susceptible to a range of nucleophilic and cycloaddition reactions. nih.govrsc.org

One of the most powerful applications of nitroalkenes in synthetic chemistry is their role as Michael acceptors. nih.gov The electron-deficient β-carbon of the nitroethenyl group readily undergoes conjugate addition with a wide variety of nucleophiles. This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of more complex molecular frameworks. For instance, the reaction of this compound with active methylene (B1212753) compounds, such as malonates and nitroalkanes, can lead to the formation of functionalized cyclohexane derivatives. These products can then be further elaborated into a variety of carbocyclic and heterocyclic systems.

Furthermore, nitroalkenes are excellent partners in cycloaddition reactions, providing access to a rich diversity of heterocyclic scaffolds. rsc.orgresearchgate.net These reactions are particularly valuable in medicinal chemistry as they allow for the rapid construction of complex, three-dimensional structures from relatively simple starting materials. The resulting heterocyclic compounds, such as pyrazolines, isoxazolines, pyridines, and pyrimidines, are well-established pharmacophores found in a multitude of approved drugs.

The subsequent sections will delve into specific examples of how this compound can be utilized as a precursor for the synthesis of these important heterocyclic systems. The discussion will be supported by detailed research findings on the reactivity of nitroalkenes and the pharmacological significance of the resulting scaffolds.

Synthesis of Pyrazoline Scaffolds

Pyrazoline derivatives are a well-known class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.combiomedpharmajournal.org The synthesis of pyrazolines often involves the reaction of α,β-unsaturated carbonyl compounds or their synthetic equivalents with hydrazine derivatives. researchgate.net In the context of this compound, the nitroalkene functionality serves as a potent Michael acceptor, enabling a pathway to pyrazoline synthesis.

A plausible synthetic route involves the initial Michael addition of a suitable nucleophile to this compound, followed by cyclization with hydrazine. A more direct and widely used method for the synthesis of pyrazolines from nitroalkenes is the [3+2] cycloaddition reaction with nitrile imines. mdpi.com Nitrile imines, which are transient 1,3-dipoles, can be generated in situ from the corresponding hydrazonoyl halides in the presence of a base. The reaction of these nitrile imines with the activated double bond of this compound would be expected to yield nitro-functionalized pyrazolines. mdpi.com The presence of the nitro group in the resulting pyrazoline scaffold offers further opportunities for chemical modification, such as reduction to an amino group, which can then be derivatized to introduce additional diversity.

Reactant for this compound Reaction Type Resulting Scaffold Potential Pharmacological Relevance
Hydrazine hydrateMichael Addition/CyclizationCyclohexyl-substituted pyrazolineAntimicrobial, Anti-inflammatory
Nitrile imines (from hydrazonoyl halides)[3+2] CycloadditionCyclohexyl- and nitro-substituted pyrazolineAnticancer, Anticonvulsant

Synthesis of Isoxazoline (B3343090) Scaffolds

Isoxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, and they are recognized for their diverse pharmacological activities, including insecticidal, antimicrobial, and anticancer properties. wikipedia.orgresearchgate.net The most common and efficient method for the synthesis of 2-isoxazolines is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. organic-chemistry.orgnih.gov

This compound, with its electron-deficient double bond, is an excellent dipolarophile for this transformation. Nitrile oxides can be readily generated in situ from the corresponding aldoximes by oxidation with various reagents, such as sodium hypochlorite or N-bromosuccinimide. The reaction of a nitrile oxide with this compound would proceed via a concerted [3+2] cycloaddition mechanism to afford a cyclohexyl-substituted 3-nitro-isoxazoline. The regioselectivity of this reaction is typically well-controlled, leading to a single major product. The resulting nitro-isoxazoline scaffold can be further functionalized, for example, by reducing the nitro group to an amine, which can then be acylated or alkylated to generate a library of compounds for biological screening. mdpi.com

Reactant for this compound Reaction Type Resulting Scaffold Potential Pharmacological Relevance
Nitrile oxides (from aldoximes)[3+2] CycloadditionCyclohexyl- and nitro-substituted isoxazolineInsecticidal, Antimicrobial, Anticancer

Synthesis of Pyridine Scaffolds

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, found in numerous drugs with a wide range of therapeutic applications. organic-chemistry.orgnih.gov The synthesis of pyridines from acyclic precursors often involves multi-step sequences. However, the reactivity of nitroalkenes can be harnessed to construct the pyridine ring in a more convergent manner.

One established method for the synthesis of pyridines from nitroalkenes involves a Michael addition followed by a series of condensation and cyclization reactions. researchgate.netrsc.org For example, the reaction of this compound with an enamine derived from a ketone could initiate a cascade of reactions leading to a highly substituted dihydropyridine, which can then be oxidized to the corresponding pyridine.

Another approach involves the reaction of β-nitrostyrene analogs with various reagents to construct the pyridine ring. researchgate.net While direct examples with this compound are not prevalent, the principles of these reactions can be applied. For instance, a [4+2] cycloaddition (Diels-Alder reaction) where the nitroalkene acts as the dienophile with a suitable diene could be a potential route, although the nitro group's electron-withdrawing nature makes it more suitable for inverse-electron-demand Diels-Alder reactions. A more plausible approach would be a multi-component reaction involving this compound, an aldehyde, and an amine source, which is a known strategy for pyridine synthesis. organic-chemistry.org

Reactants for this compound Reaction Type Resulting Scaffold Potential Pharmacological Relevance
Enamines, Aldehydes, Ammonia sourceMichael Addition/Condensation/CyclizationCyclohexyl-substituted pyridineDiverse (e.g., Antihypertensive, Antiviral)

Synthesis of Pyrimidine Scaffolds

The pyrimidine ring is another critical heterocycle in medicinal chemistry, forming the core of many biologically active compounds, including several anticancer and antiviral drugs. nih.govresearchgate.netumich.edu The synthesis of pyrimidines can be achieved through various condensation reactions.

The versatile reactivity of the nitroethenyl group in this compound can be exploited for the construction of pyrimidine scaffolds. A potential synthetic strategy involves the reaction of this compound with amidines. researchgate.netorganic-chemistry.org This reaction could proceed through an initial Michael addition of the amidine to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination or rearrangement to form the pyrimidine ring. The specific reaction conditions and the nature of the amidine used would influence the final structure of the substituted pyrimidine. This approach offers a direct route to cyclohexyl-substituted pyrimidines, which can then be further functionalized to explore structure-activity relationships.

Reactant for this compound Reaction Type Resulting Scaffold Potential Pharmacological Relevance
AmidinesMichael Addition/CyclizationCyclohexyl-substituted pyrimidineAnticancer, Antiviral, Antibacterial

Future Research Directions and Challenges in 2 Nitroethenyl Cyclohexane Chemistry

Innovation in Green and Sustainable Synthetic Routes

A significant challenge in modern chemistry is the development of environmentally benign synthetic methods. chemistryjournals.net Traditional synthesis of nitroalkenes, often involving the Henry reaction between an aldehyde (cyclohexanecarbaldehyde) and a nitroalkane (nitromethane) followed by dehydration, can involve hazardous reagents and generate substantial waste. researchgate.net Future research will prioritize the integration of green chemistry principles to mitigate the environmental impact of producing (2-nitroethenyl)cyclohexane (B3231735).

Key areas for innovation include:

Alternative Solvents: Shifting from traditional volatile organic solvents to greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Research into L-proline catalyzed direct synthesis of nitroalkenes from aldehydes in aqueous media provides a promising precedent for this approach. researchgate.net

Catalytic Innovations: The development of reusable and highly efficient catalysts can improve atom economy and reduce waste. chemistryjournals.net This includes exploring bifunctional catalysts that can promote both the condensation and dehydration steps in a one-pot synthesis. researchgate.net

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

Atom-Economical Reactions: Exploring alternative synthetic pathways like alkene cross-metathesis, using catalysts such as Grubbs' second-generation catalyst, offers a direct and highly functional-group-tolerant route to nitroalkenes that can be more atom-economical. organic-chemistry.org

Synthetic Strategy Traditional Approach Proposed Green/Sustainable Approach Potential Benefits
Solvent Volatile Organic Solvents (e.g., CH2Cl2)Water, Ionic LiquidsReduced toxicity and environmental pollution chemistryjournals.net
Catalysis Stoichiometric bases (e.g., NaOH)Recyclable organocatalysts (e.g., L-proline) researchgate.netWaste reduction, easier purification
Reaction Conditions Conventional heating, long reaction timesMicrowave-assisted synthesis, Flow chemistry chemistryjournals.netReduced energy consumption, faster reactions
Overall Process Multi-step with intermediate isolationOne-pot cascade reactions researchgate.netIncreased efficiency, less waste

Development of Highly Enantioselective and Diastereoselective Transformations

The creation of stereochemically complex molecules from simple precursors is a cornerstone of modern organic synthesis. For this compound, which is prochiral at the double bond, the development of reactions that control the formation of new stereocenters with high enantioselectivity and diastereoselectivity is a major research frontier. Nitroalkenes are excellent substrates for various asymmetric reactions, including conjugate additions, cycloadditions, and hydrogenations. researchgate.netrsc.org

Future research should focus on:

Asymmetric Catalysis: Designing novel chiral catalysts, including organocatalysts (e.g., chiral amines, thioureas) and metal complexes (e.g., Rhodium-Josiphos complexes), is crucial. researchgate.netrsc.org These catalysts can effectively control the facial selectivity of nucleophilic attacks or cycloaddition reactions.

Stereodivergent Synthesis: A significant challenge is the development of catalyst-controlled methods that can selectively produce any desired stereoisomer from the same starting materials. This has been explored in aza-Henry reactions using catalysts with different symmetries and may be applicable to reactions of this compound. nih.gov

Cascade Reactions: Designing cascade or domino reactions that create multiple stereocenters in a single, highly controlled transformation is a key goal for synthetic efficiency. rsc.org For example, a diastereoselective Michael addition could be followed by an intramolecular cyclization. beilstein-journals.org

Reaction Type Key Challenge Future Research Direction Example Catalyst/Strategy
Asymmetric Michael Addition Achieving high enantioselectivity (ee) and diastereoselectivity (dr).Development of chiral bifunctional organocatalysts.Chiral thiourea (B124793) or squaramide catalysts. nih.gov
Asymmetric Diels-Alder Reaction Controlling endo/exo selectivity and facial selectivity.Use of helical-chiral hydrogen bond donor catalysts. mdpi.com(M)- and (P)-helical catalysts. mdpi.com
Asymmetric Hydrogenation Selective reduction of the C=C bond to create a chiral center.Exploration of chiral metal-ligand complexes.[Rh(nbd)2]SbF6 with Josiphos-type ligands. researchgate.net
[3+2] Cycloaddition Controlling regioselectivity and stereoselectivity.Application of chiral Lewis acids or organocatalysts.Copper(II) bis(oxazoline) complexes. nih.gov

Exploration of Novel Catalytic Systems for this compound Reactions

The reactivity of this compound can be tuned and expanded through the use of innovative catalytic systems. While classical transformations are known, the future lies in discovering catalysts that enable entirely new reaction pathways or significantly improve the efficiency and selectivity of existing ones.

Promising areas of exploration include:

Photocatalysis: Visible-light photocatalysis can generate radical species under mild conditions, opening up new avenues for denitrative cross-coupling reactions where the nitro group is replaced. rsc.org

Dual-Function Catalysts: Systems that combine multiple catalytic functions, such as a metal center with an organocatalytic moiety, can enable complex transformations in a single step. For instance, new catalysts with dual functionality are being explored for selective oxidation reactions. researchgate.net

Nanocatalysis: The use of metal nanoparticles as catalysts offers advantages in terms of high surface area and unique reactivity. Gold nanoparticles, for example, have shown high chemoselectivity in the hydrogenation of unsaturated nitro compounds. acs.org

Selective Hydrogenation Catalysts: A major challenge is the selective reduction of either the nitro group or the alkene. While complete reduction to the amine is common, developing catalytic systems (e.g., modified palladium or platinum catalysts) that can selectively yield the corresponding nitroalkane, oxime, or amine is highly desirable. researchgate.netrsc.orgursinus.edu Iron- and copper-based systems have also been developed for novel denitrative couplings. nih.gov

Catalytic System Target Transformation Potential Advantage
Visible-Light Photocatalysts Denitrative C-C and C-X bond formationMild reaction conditions, novel reactivity pathways rsc.org
Gold Nanoparticles Chemoselective hydrogenation of the nitro groupHigh selectivity for oxime formation acs.org
EWG-Activated Ru Catalysts Olefin metathesis reactionsPotential for ring-closing or cross-metathesis involving the alkene nih.gov
Iron/Copper Catalysts Denitrative cross-coupling with radical precursorsFormation of complex substituted alkenes nih.gov

Integration of Computational Chemistry for Rational Design of New Reactions and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. conicet.gov.ar Applying these methods to the chemistry of this compound can accelerate the discovery of new reactions and catalysts.

Future research will benefit from:

Mechanism Elucidation: DFT calculations can be used to map potential energy surfaces for reactions like [3+2] cycloadditions, helping to determine whether they proceed through a stepwise or concerted mechanism and explaining observed regioselectivity. nih.gov

Understanding Stereoselectivity: Computational modeling can provide detailed insights into the transition states of enantioselective reactions, explaining how a chiral catalyst directs the stereochemical outcome. This knowledge is vital for rationally designing more effective catalysts. nih.gov

Predicting Reactivity: DFT-based reactivity indices (e.g., electrophilicity) can be calculated for this compound and potential reaction partners to predict the feasibility and outcome of reactions like Diels-Alder cycloadditions. conicet.gov.ar

Catalyst Design: Computational screening can be employed to design new catalysts with optimized electronic and steric properties for specific transformations, such as the gold-catalyzed internal redox processes studied in related systems. frontiersin.org

Computational Method Application Area Information Gained
Density Functional Theory (DFT) Reaction Mechanism StudiesTransition state energies, reaction pathways (concerted vs. stepwise) nih.gov
DFT with Dispersion Correction Stereoselective Catalyst DesignNon-covalent interactions in catalyst-substrate complexes, origin of enantioselectivity nih.gov
Conceptual DFT (Reactivity Indices) Rational Reaction DesignPrediction of reactivity and regioselectivity in polar reactions conicet.gov.ar
Molecular Dynamics (MD) Solvent and Conformational EffectsUnderstanding the role of the solvent and the conformational preferences of intermediates.

Expanding the Application Spectrum in Interdisciplinary Research Fields

The true potential of a versatile building block like this compound is realized through its application in interdisciplinary fields. The combination of a lipophilic cyclohexane (B81311) ring and a highly reactive nitroalkene functional group makes it an attractive starting material for synthesizing molecules with potential biological or material properties.

Future applications could be explored in:

Medicinal Chemistry: The nitroalkene moiety is a precursor to a wide range of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. Research can be directed towards synthesizing novel analogues of biologically active scaffolds, such as chromans or coumarins, using this compound as a key intermediate. rsc.org The cyclohexane-1,3-dione scaffold, for example, has been used to create anti-proliferative agents and kinase inhibitors. nih.gov

Agrochemicals: The development of new pesticides and herbicides often relies on novel heterocyclic scaffolds, which can be accessed through the rich chemistry of nitroalkenes.

Materials Science: The double bond in this compound could be utilized in polymerization reactions to create functional polymers. The polar nitro group could impart specific properties related to adhesion or electronic characteristics.

Interdisciplinary Field Synthetic Transformation Potential Application
Medicinal Chemistry Asymmetric Michael addition and cyclizationSynthesis of chiral heterocyclic compounds as potential kinase inhibitors or anti-cancer agents. nih.gov
Agrochemistry [3+2] Cycloaddition with nitrile oxidesCreation of novel isoxazoline (B3343090) scaffolds for evaluation as insecticides or herbicides. organic-chemistry.org
Materials Science Radical or anionic polymerizationDevelopment of functional polymers with tunable properties based on the polar nitro group.
Natural Product Synthesis Stereoselective conjugate additions and reductionsUse as a key building block in the total synthesis of complex natural products containing a functionalized cyclohexane ring.

Q & A

Basic: What experimental setups are recommended for studying the oxidation kinetics of (2-nitroethenyl)cyclohexane?

Methodological Answer:
Jet-stirred reactors (JSRs) and rapid compression machines (RCMs) are optimal for probing oxidation kinetics. In JSRs, controlled conditions (500–1100 K, 1–10 atm) allow precise tracking of intermediates via gas chromatography and mass spectrometry. For high-pressure studies (7–40 bar), RCMs quantify ignition delays and negative temperature coefficient (NTC) behavior, critical for validating kinetic models. Shock tubes complement these by providing high-temperature (850–1500 K) data on decomposition pathways .

Advanced: How do nitro substituents alter cyclohexane's low-temperature oxidation pathways compared to unsubstituted cyclohexane?

Methodological Answer:
The nitro group introduces radical scavenging (via NOx formation) and resonance stabilization of the nitroethenyl moiety, which competes with cyclohexane’s typical H-abstraction and peroxy radical isomerization. Advanced techniques like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEPICO) isolate nitro-specific intermediates (e.g., nitroperoxides). Quantum mechanical calculations (e.g., CBS-QB3) refine rate constants for nitroalkylperoxy radical reactions, while kinetic models must account for bifurcation ratios between O2 addition and nitro group decomposition .

Basic: Which catalytic systems enhance the selective oxidation of this compound, and how are their efficiencies measured?

Methodological Answer:
Nanostructured metal oxides (e.g., Co3O4, MnO2) in advanced oxidation processes (AOPs) improve selectivity via surface-mediated electron transfer. Catalytic efficiency is quantified using turnover frequency (TOF) derived from Arrhenius plots and activation energy (Ea) from differential scanning calorimetry (DSC). In situ Fourier-transform infrared (FTIR) spectroscopy monitors nitro group stability, while gas chromatography-mass spectrometry (GC-MS) tracks ketone/acid formation .

Advanced: What methodological challenges arise in quantifying benzene formation during this compound pyrolysis, and how can they be addressed?

Methodological Answer:
Nitro group decomposition generates NOx species, which interfere with aromatic product detection via side reactions. Isotopic labeling (e.g., 13C-cyclohexane) paired with cavity ring-down spectroscopy (CRDS) isolates benzene signals. Kinetic models require decoupling NOx-cyclohexane interactions using Chemkin sensitivity analysis. Shock tube experiments (950–1520 K) with laser absorption spectroscopy validate benzene formation pathways .

Advanced: What multiscale computational approaches predict the thermochemical properties of this compound?

Methodological Answer:
Composite methods (e.g., CBS-QB3) calculate standard enthalpies of formation (ΔfH°) and bond dissociation energies (BDEs) for nitro-alkene bonds. Molecular dynamics (MD) simulations with ReaxFF parametrization model thermal decomposition pathways. Transition state theory (TST) refines rate constants, validated against shock tube ignition delays and JSR speciation data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Due to nitro compound instability, use explosion-proof equipment and conduct differential scanning calorimetry (DSC) to identify exothermic thresholds (>200°C). Small-scale thermal screenings (TGA) monitor mass loss profiles. Emergency protocols include vapor suppression with CO2 and neutralization of spills using alkaline silicates. Safety data sheets (SDS) for analogous nitroalkenes (e.g., nitrocyclohexane) provide hazard benchmarks .

Advanced: How do steric and electronic effects of the nitroethenyl group influence cyclohexane's sooting propensity in diffusion flames?

Methodological Answer:
Nitro groups reduce soot via NOx-mediated oxidation of polycyclic aromatic hydrocarbon (PAH) precursors. Soot volume fraction (fv) is quantified using laser-induced incandescence (LII), while hydrogen abstraction acetylene addition (HACA) rates are modulated by NO/OH interactions. Kinetic models require updated PAH-NO sub-mechanisms, validated against laminar flame speeds (1–20 atm) and benzene/soot yield data from CFR engines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.